3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid
Description
3-(2-((7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid is a synthetic coumarin derivative with a complex structure featuring a chromen-2-one core substituted with methyl, propyl, and ether-linked propanamide-propanoic acid moieties. Coumarins are widely studied for their pharmacological and agrochemical properties, including anticoagulant, antimicrobial, and herbicidal activities .
- Chromen-2-one backbone: A scaffold known for interactions with enzymes and receptors.
- Propanoic acid side chain: Enhances solubility and bioavailability.
- Amide linkage: May improve metabolic stability compared to ester-based analogs.
Properties
IUPAC Name |
3-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-4-5-13-10-17(23)26-15-9-11(2)8-14(18(13)15)25-12(3)19(24)20-7-6-16(21)22/h8-10,12H,4-7H2,1-3H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPXILCTWDXPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the propyl and methyl groups. The final step involves the formation of the propanamido and propanoic acid functionalities. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with several agrochemical propanoic acid derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Differences and Implications :
Backbone Diversity: The target compound’s chromen-2-one core differs from the aryloxy-phenoxypropanoic acid backbones of haloxyfop and fluazifop. This may alter target specificity, as coumarins often exhibit broader enzymatic interactions (e.g., cytochrome P450 modulation) compared to ACCase-specific herbicides .
Substituent Effects: The 7-methyl and 4-propyl groups on the chromenone ring could enhance lipid membrane penetration, whereas haloxyfop’s trifluoromethyl group increases electronegativity and binding affinity to ACCase .
Linkage and Stability :
- The amide bond in the target compound may reduce hydrolytic degradation compared to ester-linked herbicides like propargite . This could prolong environmental persistence but requires metabolic studies for confirmation.
Bioactivity Profile: While fluazifop and haloxyfop are validated ACCase inhibitors, the coumarin derivative’s activity remains hypothetical.
Biological Activity
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid, a derivative of the chromene family, has garnered attention for its potential biological activities. This compound features a complex structure that suggests various mechanisms of action, particularly in the context of enzymatic inhibition and antioxidant properties.
Chemical Structure and Properties
The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine. Its chemical formula is , with a molecular weight of 361.39 g/mol. The structure includes a chromene moiety, which is known for its diverse biological activities.
Enzyme Inhibition
Research indicates that compounds related to chromenes exhibit significant inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For instance, derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for some related compounds ranged from 5.4 μM to 30.1 μM against these enzymes, suggesting that structural modifications can enhance inhibitory potency .
Antioxidant Activity
The antioxidant potential of chromene derivatives has been documented extensively. These compounds are capable of scavenging free radicals, thereby reducing oxidative stress in biological systems. The presence of the chromene structure contributes to this activity through electron donation mechanisms that stabilize free radicals .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). For example, some derivatives showed an IC50 value of approximately 9.10 μM against AChE and moderate activity against BChE, indicating potential therapeutic applications in oncology .
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of various chromene derivatives on AChE and BChE. The findings indicated that certain substitutions on the chromene ring significantly enhanced enzyme inhibition, with some compounds showing dual inhibitory effects on both enzymes, which could be beneficial for treating Alzheimer's disease .
Study 2: Antioxidant Mechanisms
Another investigation focused on the antioxidant properties of chromene derivatives, revealing their ability to protect cells from oxidative damage. The study utilized various assays to measure free radical scavenging activity, confirming that these compounds could mitigate oxidative stress effectively .
Data Tables
| Biological Activity | Compound | IC50 (μM) | Target |
|---|---|---|---|
| AChE Inhibition | Compound 1 | 10.4 | AChE |
| BChE Inhibition | Compound 1 | 7.7 | BChE |
| Cytotoxicity | MCF-7 | 9.10 | Cancer Cell |
| Antioxidant Activity | Various | Varies | Free Radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
